molecular formula C15H9N7 B8355628 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbonitrile

1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbonitrile

Cat. No. B8355628
M. Wt: 287.28 g/mol
InChI Key: LNGFREPFYHOYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732604B2

Procedure details

To a suspension of 6-[(6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl]quinoline (1.0 g, 2.93 mmol) in DMAC (70 ml) were added zinc cyanide (413 mg, 3.52 mmol). The reaction mixture was degassed then PdCl2(dppf).CH2Cl2 (240 mg, 0.29 mmol) was added followed with triethylamine (0.828 ml) at R.T. The reaction mixture was degassed again. After heating at 85° C., the reaction mixture was filtered through a celite pad and washed with 5.0 ml of CH2Cl2. The solvents were concentrated under reduced pressure. The resulting residue was purified via flash column chromatography eluted with 1-3% 7N N3 in MeOH:CH2Cl2 to give the desired product (740 mg, 88%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.28 (s, 2H) 7.55 (dd, J=8.34, 4.29 Hz, 1H) 7.81 (dd, J=8.72, 2.15 Hz, 1H) 7.99-8.04 (m, 2H) 8.33-8.37 (m, 1H) 8.91 (dd, J=4.04, 1.77 Hz, 1H) 9.41 (s, 1H) APCI (Mz+1) 288.2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0.828 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
413 mg
Type
catalyst
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]2[N:8]([CH2:11][C:12]3[CH:13]=[C:14]4[C:19](=[CH:20][CH:21]=3)[N:18]=[CH:17][CH:16]=[CH:15]4)[N:9]=[N:10][C:5]2=[N:4][CH:3]=1.C(Cl)Cl.[CH2:25]([N:27](CC)CC)C>CC(N(C)C)=O.[C-]#N.[Zn+2].[C-]#N>[N:18]1[C:19]2[C:14](=[CH:13][C:12]([CH2:11][N:8]3[C:6]4=[N:7][C:2]([C:25]#[N:27])=[CH:3][N:4]=[C:5]4[N:10]=[N:9]3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CN=C2C(=N1)N(N=N2)CC=2C=C1C=CC=NC1=CC2
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.828 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
zinc cyanide
Quantity
413 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed again
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a celite pad
WASH
Type
WASH
Details
washed with 5.0 ml of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via flash column chromatography
WASH
Type
WASH
Details
eluted with 1-3% 7N

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CN2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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